molecular formula C9H15NO2 B2465004 N-allyltetrahydro-2H-pyran-4-carboxamide CAS No. 1343318-15-9

N-allyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2465004
CAS RN: 1343318-15-9
M. Wt: 169.224
InChI Key: MYVBIXWOFPYXIP-UHFFFAOYSA-N
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Description

“N-allyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound with the molecular formula C9H15NO2 . It’s a derivative of “Tetrahydro-2H-pyran-4-carboxamide”, which has the molecular formula C6H11NO2 and an average mass of 129.157 Da .

Scientific Research Applications

Synthesis of 2H-Pyrans

The 2H-pyran ring, a structural motif present in many natural products, is a key intermediate in the construction of many of these structures . N-allyltetrahydro-2H-pyran-4-carboxamide, as a 2H-pyran derivative, can be used as a key intermediate in the synthesis of various complex molecules .

Development of New Pharmaceuticals

The 4H-pyran core can be found in many natural products or pharmaceutical compounds, commonly as part of 4H-chromene skeletons . Their interesting pharmacological profile varies from antitumor, antiallergic, antimicrobial to antibacterial agent . By similarity with 1,4-dihydropyridines, 4H-pyrans have been also applied as calcium channel blockers .

Cosmetic and Agrochemical Industry

The use of this family of organic compounds has been extended to the cosmetic and agrochemical industry . The 4H-pyran derivatives can be used in the formulation of various cosmetic products and agrochemicals .

DNA Binding Studies

4H-pyran derivatives behave preferably as minor groove binders over major groove or intercalators . Therefore, this is one of the scarce examples where pyrans have resulted to be interesting DNA binders with high binding constants .

Development of New Materials

Researchers have used theoretical calculations assessing electron orbital symmetry to synthesize new molecules designed to be both transparent and colorless while absorbing near-infrared light . N-allyltetrahydro-2H-pyran-4-carboxamide, as a pyran derivative, could potentially be used in the development of such materials .

Environmental Sustainability

The development of new simple, efficient, and economical procedures affording 4H-pyrans is still required . With the growing concern about sustainability, the use of water as a solvent or co-solvent has become one of the main challenges in green chemistry . N-allyltetrahydro-2H-pyran-4-carboxamide could potentially be synthesized in water, contributing to the development of more sustainable chemical processes .

properties

IUPAC Name

N-prop-2-enyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-5-10-9(11)8-3-6-12-7-4-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVBIXWOFPYXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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